Superior In Vitro Potency of Zabofloxacin Against Drug-Resistant Streptococcus pneumoniae
Zabofloxacin demonstrates significantly superior in vitro potency against both quinolone-susceptible and quinolone-resistant Streptococcus pneumoniae compared to ciprofloxacin, moxifloxacin, and sparfloxacin. For penicillin-sensitive and penicillin-resistant S. pneumoniae isolates, zabofloxacin achieved an MIC90 of 0.03 mg/L [1]. Critically, against quinolone-resistant S. pneumoniae (QRSP), zabofloxacin maintained a comparatively low MIC90 of 1 mg/L, whereas ciprofloxacin, sparfloxacin, and moxifloxacin exhibited substantially higher MICs. The activity of zabofloxacin was equivalent to that of gemifloxacin against QRSP [2]. In a separate study of invasive pneumococcal disease isolates, zabofloxacin showed the lowest MIC50 (0.015 µg/mL) and MIC90 (0.025 µg/mL) among all tested antibiotics [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against Quinolone-Resistant Streptococcus pneumoniae |
|---|---|
| Target Compound Data | MIC90: 1 mg/L |
| Comparator Or Baseline | Ciprofloxacin, sparfloxacin, and moxifloxacin: higher MIC90 values; Gemifloxacin: MIC90: 1 mg/L |
| Quantified Difference | Zabofloxacin is more active than ciprofloxacin, sparfloxacin, and moxifloxacin; activity is the same as that of gemifloxacin. |
| Conditions | In vitro susceptibility testing against clinical isolates of quinolone-resistant S. pneumoniae (QRSP) |
Why This Matters
This data provides a quantitative basis for selecting zabofloxacin over older fluoroquinolones when targeting S. pneumoniae infections where quinolone resistance is a concern or has been confirmed.
- [1] Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. Molecules 2016, 21(11), 1562. View Source
- [2] Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. Molecules 2016, 21(11), 1562. Abstract. View Source
- [3] Fluoroquinolone resistance of Streptococcus pneumoniae isolates causing invasive disease: special focus on zabofloxacin. Diagnostic Microbiology and Infectious Disease, 2016, 86(2): 181-183. View Source
